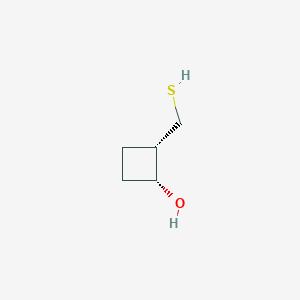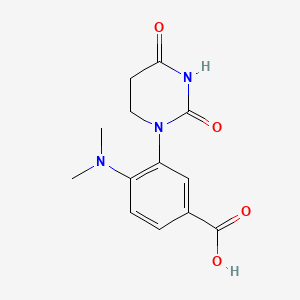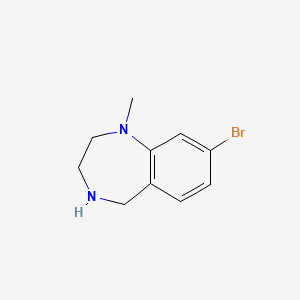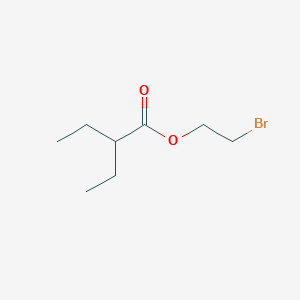
rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol” is a chiral compound with a cyclobutane ring substituted with a sulfanylmethyl group and a hydroxyl group The term “rac-” indicates that it is a racemic mixture, containing equal amounts of both enantiomers (1R,2S) and (1S,2R)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol typically involves the following steps:
Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions of alkenes.
Introduction of Sulfanylmethyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the cyclobutane ring is replaced by a sulfanylmethyl group.
Hydroxyl Group Addition: The hydroxyl group can be introduced via hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be optimized to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the sulfanylmethyl group or the hydroxyl group.
Substitution: Various substitution reactions can occur at the sulfanylmethyl group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like thiols, amines, or halides under suitable conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Potential use in asymmetric synthesis due to its chiral nature.
Biology
Enzyme Inhibition Studies: Potential use in studying enzyme inhibition mechanisms.
Medicine
Drug Development: Potential use as a scaffold for developing new pharmaceuticals.
Industry
Material Science: Potential use in the development of new materials with unique properties.
作用機序
The mechanism of action of rac-(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol would depend on its specific application. In enzyme inhibition, for example, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol: The non-racemic form of the compound.
Cyclobutanol: A simpler compound with only a hydroxyl group on the cyclobutane ring.
2-(Sulfanylmethyl)cyclobutane: A compound with only the sulfanylmethyl group on the cyclobutane ring.
特性
分子式 |
C5H10OS |
|---|---|
分子量 |
118.20 g/mol |
IUPAC名 |
(1R,2S)-2-(sulfanylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-5-2-1-4(5)3-7/h4-7H,1-3H2/t4-,5-/m1/s1 |
InChIキー |
CBAAUWUNZGQQMO-RFZPGFLSSA-N |
異性体SMILES |
C1C[C@H]([C@H]1CS)O |
正規SMILES |
C1CC(C1CS)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Sodium 2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyloxetan-3-yl)propanoate](/img/structure/B15304525.png)
![5-Bromofuro[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B15304530.png)

![6-(Tert-butoxy)-3-azabicyclo[3.2.0]heptane](/img/structure/B15304533.png)
![tert-butyl N-[4-(4-hydroxyphenyl)thiophen-2-yl]carbamate](/img/structure/B15304537.png)






![Tert-butyl n-{[1-(bromomethyl)cyclohexyl]methyl}carbamate](/img/structure/B15304593.png)
